1-(5-Chloro-2-methoxyphenyl)-2-methoxyethan-1-amine
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Overview
Description
®-1-(5-chloro-2-methoxyphenyl)-2-methoxyethan-1-amine is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with a methoxyethanamine side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-chloro-2-methoxyphenyl)-2-methoxyethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzaldehyde and ®-2-amino-1-methoxyethane.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or toluene.
Catalysts and Reagents: Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-(5-chloro-2-methoxyphenyl)-2-methoxyethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(5-chloro-2-methoxyphenyl)-2-methoxyethan-1-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of chloro and methoxy substituents on biological activity. It may also be used in the development of new bioactive compounds.
Medicine
In medicine, ®-1-(5-chloro-2-methoxyphenyl)-2-methoxyethan-1-amine has potential applications as a precursor for the synthesis of drugs targeting specific receptors or enzymes. Its structural features make it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of ®-1-(5-chloro-2-methoxyphenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in binding to receptors or enzymes, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(5-chloro-2-methoxyphenyl)pyrrolidine
- 5-chloro-2-methoxybenzeneboronic acid
- 2-methoxyphenyl isocyanate
Uniqueness
®-1-(5-chloro-2-methoxyphenyl)-2-methoxyethan-1-amine is unique due to its specific combination of chloro and methoxy substituents on the phenyl ring, along with the methoxyethanamine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H14ClNO2 |
---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C10H14ClNO2/c1-13-6-9(12)8-5-7(11)3-4-10(8)14-2/h3-5,9H,6,12H2,1-2H3 |
InChI Key |
AUVQNDNJIBZECW-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C1=C(C=CC(=C1)Cl)OC)N |
Origin of Product |
United States |
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